

Application Notes and Protocols: 4-Bromo-5-butoxy-2-nitroaniline in Materials Science

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Compound of Interest

Compound Name: *4-Bromo-5-butoxy-2-nitroaniline*

Cat. No.: *B572811*

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Introduction

4-Bromo-5-butoxy-2-nitroaniline is an aromatic amine derivative with significant potential as a precursor in the synthesis of advanced organic materials. Its molecular structure, featuring a combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and butoxy) groups, makes it a versatile building block for creating compounds with tailored optoelectronic properties. This document outlines the potential application of **4-Bromo-5-butoxy-2-nitroaniline** as a key intermediate in the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs), a promising technology for next-generation photovoltaics.

The strategic placement of the bromo, butoxy, and nitro groups on the aniline core allows for fine-tuning of the electronic and physical properties of derivative molecules. The bromo group can serve as a reactive site for cross-coupling reactions to extend the π -conjugated system of a dye, which is crucial for efficient light harvesting.^{[1][2][3]} Additionally, the presence of bromine can enhance the molecular hyperpolarizability and reduce intermolecular aggregation, which is beneficial for device performance.^{[1][3]} The nitro group can function as an effective anchoring group to the titanium dioxide (TiO_2) photoanode in a DSSC, facilitating efficient electron injection.^[4] The butoxy group, being an electron-donating alkoxy group, can improve solubility and influence the energy levels of the final dye molecule.

These application notes provide a hypothetical, yet scientifically plausible, framework for the utilization of **4-Bromo-5-butoxy-2-nitroaniline** in the synthesis of a novel organic dye, referred

to herein as DS-1, and its subsequent integration into a DSSC. Detailed experimental protocols for the synthesis of DS-1 and the fabrication and characterization of the DSSC are provided.

Physicochemical Properties of 4-Bromo-5-butoxy-2-nitroaniline

A summary of the key physicochemical properties of **4-Bromo-5-butoxy-2-nitroaniline** is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

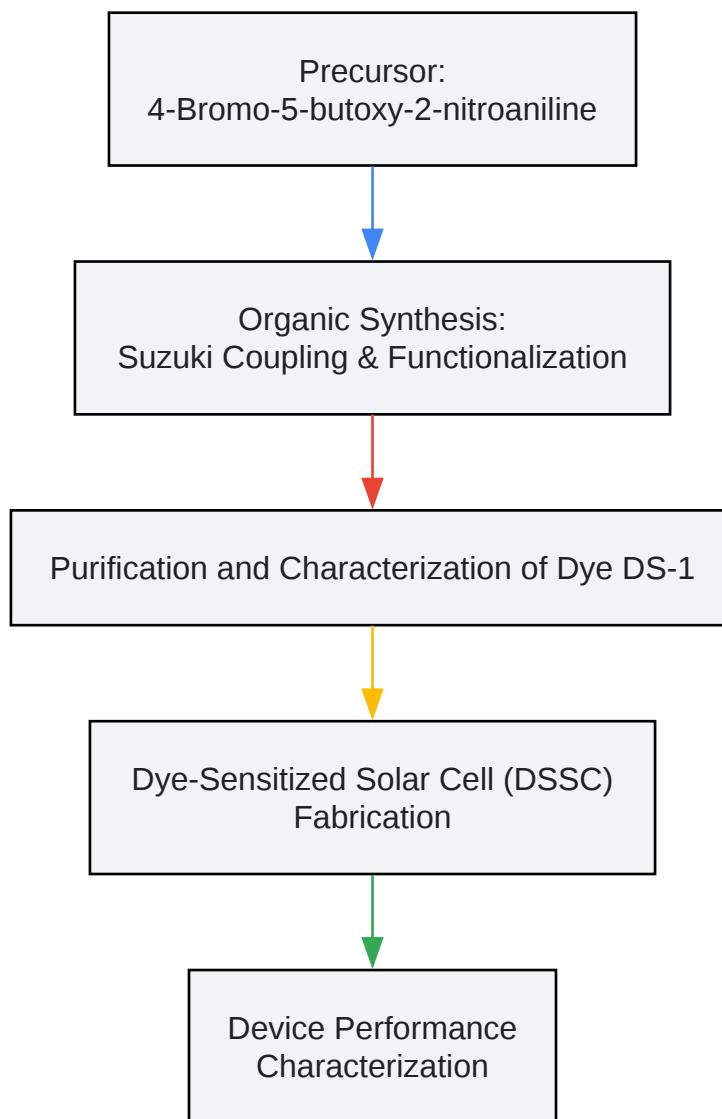
Property	Value	Reference
Molecular Formula	$C_{10}H_{13}BrN_2O_3$	Inferred
Molecular Weight	290.13 g/mol	Inferred
Appearance	Yellow to orange crystalline solid	[5] (for similar compounds)
Melting Point	Not available (expected to be a solid at room temperature)	-
Solubility	Soluble in common organic solvents (e.g., ethanol, chloroform, THF)	[6] (for similar compounds)
CAS Number	1255574-66-3	[7]

Application in Dye-Sensitized Solar Cells (DSSCs)

4-Bromo-5-butoxy-2-nitroaniline is proposed as a precursor for the synthesis of a D- π -A (Donor- π -bridge-Acceptor) organic dye, DS-1, for application in DSSCs. In this design, the aniline moiety can be part of the donor system, and the bromo- and nitro-substituted ring can be modified to form the π -bridge and acceptor/anchoring group.

Logical Workflow for Material Development

The following diagram illustrates the logical workflow from the precursor, **4-Bromo-5-butoxy-2-nitroaniline**, to the final application in a DSSC.



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Workflow for DSSC development.

Experimental Protocols

Hypothetical Synthesis of Organic Dye DS-1

This protocol describes a plausible two-step synthesis of a D- π -A organic dye (DS-1) starting from **4-Bromo-5-butoxy-2-nitroaniline**. The synthesis involves a Suzuki coupling reaction to introduce a donor moiety and a subsequent reaction to introduce an acceptor/anchoring group.

Step 1: Suzuki Coupling Reaction

- To a solution of **4-Bromo-5-butoxy-2-nitroaniline** (1.0 mmol) in a mixture of toluene (15 mL) and ethanol (5 mL), add a suitable boronic acid derivative (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 mmol).
- Add an aqueous solution of 2 M sodium carbonate (5 mL).
- Degas the mixture by bubbling with argon for 20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) as a catalyst.
- Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24 hours.
- After cooling to room temperature, extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Knoevenagel Condensation

- Dissolve the product from Step 1 (1.0 mmol) and cyanoacetic acid (1.5 mmol) in a mixture of chloroform (20 mL) and acetonitrile (10 mL).
- Add piperidine (0.2 mL) as a catalyst.
- Reflux the mixture for 12 hours.
- After cooling, wash the reaction mixture with 1 M HCl and then with water.
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
- Recrystallize the solid product from a suitable solvent system (e.g., ethanol/hexane) to obtain the final dye DS-1.

Fabrication of Dye-Sensitized Solar Cell

This protocol details the fabrication of a DSSC using the synthesized DS-1 dye.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- FTO (Fluorine-doped Tin Oxide) conductive glass
- Titanium dioxide (TiO_2) paste (anatase, ~20 nm particle size)
- DS-1 dye solution (0.3 mM in a 1:1 v/v mixture of acetonitrile and tert-butanol)
- Electrolyte solution (e.g., 0.5 M LiI , 0.05 M I_2 , 0.5 M 4-tert-butylpyridine in acetonitrile)
- Platinized counter electrode
- Thermoplastic sealant (e.g., Surlyn)

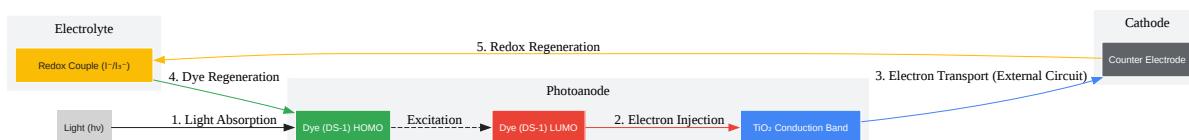
Procedure:

- Photoanode Preparation:
 - Clean the FTO glass by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
 - Apply a layer of TiO_2 paste onto the conductive side of the FTO glass using the doctor-blade technique.
 - Dry the TiO_2 film at 125 °C for 5 minutes.
 - Sinter the TiO_2 film in a furnace at 500 °C for 30 minutes to ensure good particle necking and remove organic binders.
 - Allow the photoanode to cool to approximately 80 °C.
- Dye Sensitization:
 - Immerse the warm TiO_2 photoanode into the DS-1 dye solution and keep it in the dark for 24 hours to ensure complete dye adsorption.
 - After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it in a stream of nitrogen.

- DSSC Assembly:
 - Place a thermoplastic sealant frame around the TiO_2 film on the photoanode.
 - Position the platinized counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.
 - Heat the assembly on a hot plate at around 100 °C with gentle pressure to seal the cell.
 - Introduce the electrolyte into the cell through a small pre-drilled hole in the counter electrode via vacuum backfilling.
 - Seal the hole with a small piece of sealant and a coverslip.

DSSC Working Principle

The following diagram illustrates the electron transfer pathway in the fabricated DSSC.



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Electron transfer in the DSSC.

Hypothetical Performance Data

The performance of the DS-1-sensitized solar cell is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters are summarized in the table below and compared with a standard Ruthenium-based dye (N719).

Parameter	DS-1 Dye	N719 Dye (Reference)
Open-Circuit Voltage (Voc)	0.72 V	0.75 V
Short-Circuit Current Density (Jsc)	14.5 mA/cm ²	18.0 mA/cm ²
Fill Factor (FF)	0.68	0.70
Power Conversion Efficiency (η)	7.08 %	8.91 %

Conclusion

4-Bromo-5-butoxy-2-nitroaniline demonstrates significant potential as a versatile precursor for the synthesis of novel organic materials for optoelectronic applications. The hypothetical application in a dye-sensitized solar cell showcases a plausible route for its use in materials science. The functional groups present in the molecule provide a platform for the rational design of D-π-A organic dyes with tailored properties. Further experimental validation is required to fully elucidate the potential of this compound and its derivatives in advanced material applications.

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